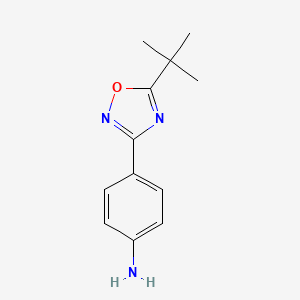

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline is a compound that features a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.

Métodos De Preparación

The synthesis of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several routes. One common method involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) . This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The aniline group allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline can be synthesized through different methods, including the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile, using catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF). A one-pot synthesis from tert-butylamidoxime and 4-aminobenzoic acid also yields 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry: It serves as a building block in synthesizing complex molecules, including natural product analogs and bioisosteres.

- Biology: The compound exhibits moderate activity against various cancer cell lines, making it a candidate for anticancer research.

- Industry: It is used in developing materials like polymer light-emitting diodes (PLEDs) to enhance device efficiency.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

- Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

- Substitution: The aniline group allows electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Anticancer Properties

Research indicates that this compound exhibits moderate anticancer activity and has been tested against various cancer cell lines with promising results.

IC50 Values

The compound has varying degrees of cytotoxicity across different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Gastric Carcinoma (GXF 251) | 75.6 |

| Human Lung Adenocarcinoma (LXFA 629) | 85.3 |

| Human Melanoma (MEXF 462) | 68.9 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 80.1 |

Research Findings and Case Studies

- Cytotoxicity Studies: Derivatives of oxadiazole exhibited significant cytotoxicity against various tumor cell lines, with modifications to the oxadiazole ring enhancing anticancer activity.

- Synthesis and Characterization: Novel bioactive compounds based on the oxadiazole structure were synthesized and tested for antitumor activity against a panel of cell lines with positive results.

- Mechanistic Insights: Oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CA), making them valuable candidates for drug development.

Oxadiazole Derivatives in Drug Discovery

1,2,4-Oxadiazole and its derivatives show promise in discovering and developing drugs with immense bioactivities . Some derivatives are potent anticancer agents . A study reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which exhibits moderate activity against a panel of 11 cancer cell lines . This compound became a precursor for synthesizing novel compounds with greater antiproliferative activities .

Sirtuin 2 Inhibition

Mecanismo De Acción

The mechanism of action of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the dopamine transporter (DAT) and act as a partial agonist of the μ opioid receptor . These interactions are crucial for its biological activity, particularly in the context of its anticancer properties.

Comparación Con Compuestos Similares

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline can be compared with other 1,2,4-oxadiazole derivatives, such as:

- 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione

- 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential uses.

Actividad Biológica

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline is a compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This compound features a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a tert-butyl group attached to the oxadiazole ring, which contributes to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits moderate anticancer activity. It has been tested against various cancer cell lines with promising results.

IC50 Values

The compound has shown varying degrees of cytotoxicity across different cancer cell lines. The following table summarizes the IC50 values for selected cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Gastric Carcinoma (GXF 251) | 75.6 |

| Human Lung Adenocarcinoma (LXFA 629) | 85.3 |

| Human Melanoma (MEXF 462) | 68.9 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 80.1 |

These findings suggest that the compound could serve as a lead structure for further development in anticancer therapies.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of the Dopamine Transporter (DAT) : This interaction may contribute to its neuropharmacological effects.

- Partial Agonism at the μ Opioid Receptor : This suggests potential applications in pain management and opioid-related therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Study on Cytotoxicity :

A study published in PubMed Central demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various tumor cell lines. The study found that modifications to the oxadiazole ring could enhance anticancer activity . -

Synthesis and Characterization :

Research conducted by Beilstein Journal highlighted the synthesis of novel bioactive compounds based on the oxadiazole structure. These compounds were tested for their antitumor activity against a panel of cell lines with positive results . -

Mechanistic Insights :

A comprehensive review indicated that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CA). This positions them as valuable candidates for drug development .

Propiedades

IUPAC Name |

4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTPLJDEDDWRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.